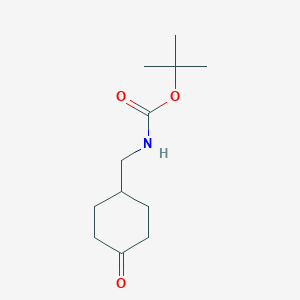

tert-Butyl ((4-oxocyclohexyl)methyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(4-oxocyclohexyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-9-4-6-10(14)7-5-9/h9H,4-8H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYOXDOGUXCYNAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40654107 | |

| Record name | tert-Butyl [(4-oxocyclohexyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

809273-70-9 | |

| Record name | tert-Butyl [(4-oxocyclohexyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Aminomethyl)cyclohexanone, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to tert-Butyl ((4-oxocyclohexyl)methyl)carbamate (CAS 809273-70-9): A Key Intermediate in Modern Drug Discovery

This document provides an in-depth technical overview of tert-butyl ((4-oxocyclohexyl)methyl)carbamate, a versatile bifunctional building block essential for researchers, medicinal chemists, and professionals in drug development. We will explore its core chemical principles, synthesis, and critical applications, with a focus on its role in constructing complex molecular architectures.

Core Chemical Identity and Properties

tert-Butyl ((4-oxocyclohexyl)methyl)carbamate is a synthetic organic compound that features two key functional groups: a ketone on a cyclohexane ring and a primary amine protected by a tert-butoxycarbonyl (Boc) group. This dual functionality makes it an invaluable intermediate, allowing for sequential and controlled chemical modifications.

| Property | Value | Source |

| CAS Number | 809273-70-9 | [][2][3] |

| IUPAC Name | tert-butyl N-[(4-oxocyclohexyl)methyl]carbamate | [] |

| Molecular Formula | C₁₂H₂₁NO₃ | [][4] |

| Molecular Weight | 227.30 g/mol | [][4] |

| Appearance | Typically a white to off-white solid | N/A |

| Storage | Sealed in a dry, cool (2-8°C) environment | [5][6] |

The Strategic Role of the Boc Protecting Group

The utility of this molecule is fundamentally linked to the properties of the tert-butoxycarbonyl (Boc) protecting group. In organic synthesis, particularly in pharmaceutical and peptide chemistry, protecting reactive functional groups like amines is paramount to prevent unwanted side reactions.[7]

The Boc group converts the highly nucleophilic primary amine into a carbamate, significantly reducing its reactivity.[8][9] This protection is robust under a wide range of conditions, including basic, nucleophilic, and reductive environments, making it orthogonal to many other common protecting groups like Fmoc (fluorenylmethyloxycarbonyl) and Cbz (carboxybenzyl).[7] The true elegance of the Boc group lies in its clean and facile removal under mild acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which regenerate the amine while releasing volatile byproducts (isobutylene and CO₂).[8][10]

Mechanism of Boc Protection and Deprotection

The introduction of the Boc group is typically achieved using di-tert-butyl dicarbonate (Boc₂O), where the amine acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride.[11]

Caption: Mechanism of Boc protection of an amine using Boc anhydride.

Deprotection is an acid-catalyzed process that involves protonation of the carbamate's carbonyl oxygen, followed by the loss of the stable tert-butyl cation.[9] The resulting carbamic acid readily decarboxylates to yield the free amine.[11]

Caption: Mechanism of acid-catalyzed Boc deprotection.

Synthesis and Purification Protocol

While various proprietary methods exist, a general and reliable synthesis of tert-butyl ((4-oxocyclohexyl)methyl)carbamate can be achieved from commercially available 4-(aminomethyl)cyclohexanone. This protocol details the Boc protection of the primary amine.

Experimental Protocol: Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 4-(aminomethyl)cyclohexanone hydrochloride in a suitable solvent mixture such as 1:1 tetrahydrofuran (THF) and water.

-

Basification: Cool the solution in an ice bath (0°C). Add 2.2 equivalents of a base, such as triethylamine (TEA) or sodium bicarbonate, to neutralize the hydrochloride salt and create basic conditions for the reaction.

-

Addition of Boc Anhydride: While stirring vigorously, add a solution of 1.1 equivalents of di-tert-butyl dicarbonate (Boc₂O) in THF dropwise to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator. Dilute the remaining aqueous solution with ethyl acetate.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure tert-butyl ((4-oxocyclohexyl)methyl)carbamate.

Applications in Drug Development: A Bifunctional Linchpin

The true value of this compound lies in its bifunctional nature, providing two distinct chemical handles for molecular elaboration.

A. Key Building Block in Medicinal Chemistry

The ketone can undergo a variety of transformations, most notably reductive amination, to introduce diverse substituents.[12][13] Concurrently, the Boc-protected amine can be deprotected to reveal a nucleophilic primary amine, ready for acylation, alkylation, or coupling reactions. This sequential reactivity is crucial for building complex molecules, including kinase inhibitors and other pharmacologically active agents.[14]

B. PROTAC Linker Synthesis

A prominent and modern application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][15][16] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[4]

tert-Butyl ((4-oxocyclohexyl)methyl)carbamate serves as an excellent starting point for constructing the "linker" component of a PROTAC.

-

The ketone can be used to attach a ligand for the E3 ligase (e.g., via reductive amination).

-

The Boc-protected amine , after deprotection, provides the attachment point for the target protein ligand.

Caption: Conceptual workflow for using the title compound in PROTAC synthesis.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary technique for structural elucidation.[17]

Protocol:

-

Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

| Expected ¹H NMR Signals (CDCl₃) | Approximate δ (ppm) | Description |

| tert-Butyl (Boc) Protons | 1.45 | Singlet, 9H |

| Cyclohexyl Protons (axial/equatorial) | 1.60 - 2.50 | Multiplets, 8H |

| Methylene Protons (-CH₂-NH) | 3.05 | Triplet or Doublet of Doublets, 2H |

| Amine Proton (-NH-) | 4.60 | Broad singlet, 1H |

| Expected ¹³C NMR Signals (CDCl₃) | Approximate δ (ppm) | Description |

| tert-Butyl Methyls | 28.4 | C(CH₃)₃ |

| Cyclohexyl Carbons | 35.0 - 45.0 | Ring CH₂ groups |

| Methylene Carbon | 46.0 | -CH₂-NH |

| tert-Butyl Quaternary Carbon | 79.5 | -O-C(CH₃)₃ |

| Carbamate Carbonyl | 156.0 | N-C=O |

| Ketone Carbonyl | 211.0 | Ring C=O |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to confirm the presence of key functional groups.[17]

Protocol:

-

Place a small amount of the solid sample directly on the diamond crystal of an ATR-FTIR spectrometer.

-

Acquire the spectrum, typically over a range of 4000-600 cm⁻¹.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Carbamate) | ~3350 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=O Stretch (Ketone) | ~1715 |

| C=O Stretch (Carbamate) | ~1685 |

| N-H Bend / C-N Stretch | 1520 - 1540 |

Safety, Handling, and Storage

Proper handling is crucial for laboratory safety. Based on available safety data sheets for similar compounds, the following precautions should be observed.

| Precaution | Recommendation | Source(s) |

| Hazards | May cause skin, eye, and respiratory irritation. | [18][19] |

| Personal Protective Equipment (PPE) | Wear protective gloves (nitrile rubber), safety glasses with side-shields, and a lab coat. | [6][18] |

| Handling | Use only in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling. | [6][18] |

| Storage | Store in a tightly closed container in a cool, dry place. Recommended storage temperature is 2-8°C. | [5][6] |

| First Aid (Eyes/Skin) | In case of contact, immediately rinse eyes with plenty of water for several minutes. Wash skin with soap and water. | [18][20] |

Conclusion

tert-Butyl ((4-oxocyclohexyl)methyl)carbamate is more than a simple chemical intermediate; it is a strategically designed building block that offers a reliable and versatile platform for the synthesis of complex, high-value molecules. Its well-defined bifunctionality, governed by the robust yet readily cleavable Boc group, makes it particularly suited for modern drug discovery campaigns, most notably in the rapidly advancing field of PROTAC development. Understanding its properties, synthesis, and reactivity is key to unlocking its full potential in the laboratory.

References

- Wikipedia. (n.d.). Tert-butyloxycarbonyl protecting group.

- BenchChem. (2025). The Indispensable Role of the Boc Protecting Group in Modern Organic Synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Role of Di-Tert-Butyl Dicarbonate as a Protecting Group.

- J&K Scientific LLC. (2025). BOC Protection and Deprotection.

- AK Scientific, Inc. (n.d.). Safety Data Sheet: Tert-butyl N-[(1-methyl-4-oxocyclohexyl)methyl]carbamate.

- Chemicalbook. (2025). TERT-BUTYL (4-OXOCYCLOHEXYL) METHYLCARBAMATE.

- BOC Sciences. (n.d.). CAS 809273-70-9 4-(Boc-aminomethyl)cyclohexanone.

- BLDpharm. (n.d.). 809273-70-9|tert-Butyl ((4-oxocyclohexyl)methyl)carbamate.

- MedChemExpress. (n.d.). tert-Butyl ((4-oxocyclohexyl)methyl)carbamate | MedChemExpress (MCE) Life Science Reagents.

- Capot Chemical. (2025). MSDS of tert-Butyl methyl(4-oxocyclohexyl)carbamate.

- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.

- MedChemExpress. (n.d.). tert-Butyl ((4-oxocyclohexyl)methyl)carbamate 809273-70-9.

- MedChemExpress. (n.d.). tert-Butyl ((4-oxocyclohexyl)methyl)carbamate.

- MedChemExpress. (n.d.). tert-Butyl ((4-oxocyclohexyl)methyl)carbamate | PROTAC Linker.

- Alchem Pharmtech. (n.d.). CAS 809273-70-9 | tert-Butyl ((4-oxocyclohexyl)methyl)carbamate.

- Fisher Scientific. (2023). SAFETY DATA SHEET - tert-Butyl carbamate.

- Sigma-Aldrich. (2022). SAFETY DATA SHEET - Butyl carbamate.

- BenchChem. (n.d.). tert-Butyl (((1r,4r)-4-aminocyclohexyl)methyl)carbamate hydrochloride.

- ChemRxiv. (2024). Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion.

- BenchChem. (n.d.). Application Notes and Protocols for the Characterization of Bis(4-aminocyclohexyl)methyl carbamate.

- MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.

Sources

- 2. medchemexpress.com [medchemexpress.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. 809273-70-9|tert-Butyl ((4-oxocyclohexyl)methyl)carbamate|BLD Pharm [bldpharm.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 11. jk-sci.com [jk-sci.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites | MDPI [mdpi.com]

- 14. tert-Butyl (((1r,4r)-4-aminocyclohexyl)methyl)carbamate hydrochloride | 1393441-75-2 | Benchchem [benchchem.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. benchchem.com [benchchem.com]

- 18. aksci.com [aksci.com]

- 19. TERT-BUTYL (4-OXOCYCLOHEXYL) METHYLCARBAMATE | 809273-70-9 [chemicalbook.com]

- 20. capotchem.com [capotchem.com]

A Technical Guide to tert-Butyl ((4-oxocyclohexyl)methyl)carbamate: A Key Building Block for Targeted Protein Degradation

Prepared by a Senior Application Scientist

Abstract: This document provides an in-depth technical overview of tert-Butyl ((4-oxocyclohexyl)methyl)carbamate (CAS No. 809273-70-9), a critical bifunctional linker molecule in the field of drug discovery and development. We will explore its fundamental physicochemical properties, outline a robust synthetic pathway, and detail its primary application in the design of Proteolysis Targeting Chimeras (PROTACs). This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the rapidly evolving area of targeted protein degradation.

Physicochemical and Structural Properties

tert-Butyl ((4-oxocyclohexyl)methyl)carbamate is a carbamate-protected amine featuring a cyclohexanone ring. This unique structure provides two key points for chemical modification: the ketone carbonyl group and the Boc-protected amine, which can be deprotected to reveal a primary amine. These features make it an exceptionally versatile building block.[1]

The fundamental properties of the compound are summarized below. While experimental physical properties such as melting point and boiling point are not extensively reported in public literature, the provided data is based on information from chemical suppliers and computational predictions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₁NO₃ | [2] |

| Molecular Weight | 227.30 g/mol | [2] |

| CAS Number | 809273-70-9 | [2] |

| Appearance | Solid (predicted/typical) | [3] |

| SMILES | CC(C)(C)OC(=O)NCC1CCC(=O)CC1 | [4] |

| InChI Key | JAMGILZSPQRPBH-UHFFFAOYSA-N | [4] |

Synthesis and Characterization

Proposed Synthesis Workflow

The causality behind this proposed workflow is to build the required (aminomethyl)cyclohexanone core from a stable, inexpensive starting material. Each step utilizes standard, high-yielding reactions common in medicinal chemistry campaigns.

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is a representative methodology. Researchers should perform their own reaction optimization.

-

Step 1: Reduction of Ketone. To a solution of ethyl 4-oxocyclohexanecarboxylate (1 equiv.) in ethanol at 0 °C, add sodium borohydride (1.5 equiv.) portion-wise. Stir the reaction for 2-4 hours, monitoring by TLC. Upon completion, quench with acetone, followed by water, and extract with ethyl acetate. The combined organic layers are dried over Na₂SO₄ and concentrated to yield ethyl 4-hydroxycyclohexanecarboxylate.

-

Step 2: Reduction of Ester. Prepare a suspension of lithium aluminum hydride (2 equiv.) in anhydrous THF. Cool to 0 °C and add a solution of ethyl 4-hydroxycyclohexanecarboxylate (1 equiv.) in THF dropwise. Allow the reaction to warm to room temperature and stir overnight. Carefully quench the reaction by sequential addition of water, 15% NaOH (aq), and water. Filter the resulting solids and concentrate the filtrate to yield (4-hydroxycyclohexyl)methanol.

-

Step 3: Selective Oxidation. Dissolve (4-hydroxycyclohexyl)methanol (1 equiv.) in dichloromethane (DCM). Add pyridinium chlorochromate (PCC) (1.2 equiv.) and stir at room temperature for 4-6 hours. The secondary alcohol is selectively oxidized to a ketone over the primary alcohol under these conditions. Monitor by TLC. Upon completion, filter the mixture through a pad of silica gel, washing with DCM, and concentrate the filtrate to yield 4-(hydroxymethyl)cyclohexan-1-one.

-

Step 4: Reductive Amination. Dissolve 4-(hydroxymethyl)cyclohexan-1-one (1 equiv.) and ammonium acetate (10 equiv.) in methanol. Stir for 1 hour, then add sodium cyanoborohydride (1.5 equiv.). Stir the reaction at room temperature overnight. Acidify the mixture with 1N HCl and wash with ether. Basify the aqueous layer with 2N NaOH and extract with DCM. Dry the organic layers and concentrate to yield 4-(aminomethyl)cyclohexan-1-one.

-

Step 5: Boc Protection. Dissolve 4-(aminomethyl)cyclohexan-1-one (1 equiv.) and triethylamine (1.5 equiv.) in DCM. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv.) in DCM dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours. Wash the reaction mixture with water and brine, then dry over Na₂SO₄. Purify by column chromatography (e.g., ethyl acetate/hexanes) to yield the final product, tert-Butyl ((4-oxocyclohexyl)methyl)carbamate.[5]

Analytical Characterization (Expected Data)

Identity and purity of the synthesized compound must be confirmed by standard analytical techniques. While specific spectra for this compound are not publicly available, the expected data are as follows:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~4.5-4.8 ppm (broad singlet, 1H, -NH-)

-

δ ~3.0-3.2 ppm (triplet, 2H, -CH₂-NH-)

-

δ ~2.2-2.5 ppm (multiplet, 4H, -CH₂-C=O)

-

δ ~1.8-2.1 ppm (multiplet, 5H, other cyclohexyl protons)

-

δ 1.44 ppm (singlet, 9H, -C(CH₃)₃)

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ ~211 ppm (C=O)

-

δ ~156 ppm (carbamate C=O)

-

δ ~79 ppm (-C(CH₃)₃)

-

δ ~46 ppm (-CH₂-NH-)

-

δ ~41 ppm (-CH₂-C=O)

-

δ ~35-38 ppm (other cyclohexyl carbons)

-

δ 28.4 ppm (-C(CH₃)₃)

-

-

IR (KBr, cm⁻¹):

-

~3350 cm⁻¹ (N-H stretch)

-

~2950, 2860 cm⁻¹ (C-H stretch)

-

~1710 cm⁻¹ (ketone C=O stretch)

-

~1685 cm⁻¹ (carbamate C=O stretch)

-

~1520 cm⁻¹ (N-H bend)

-

-

Mass Spectrometry (ESI+):

-

m/z = 228.16 [M+H]⁺, 250.14 [M+Na]⁺

-

Application in PROTAC-Mediated Protein Degradation

The primary and most significant application of this molecule is in the construction of PROTACs.[2][6][7] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[6]

A PROTAC consists of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them. tert-Butyl ((4-oxocyclohexyl)methyl)carbamate is a valuable component for the linker portion.

-

The Ketone Handle: The cyclohexanone moiety can be used in various coupling reactions. For instance, it can undergo reductive amination to connect to an amine-containing E3 ligase ligand (e.g., derivatives of pomalidomide for Cereblon) or a target protein ligand.

-

The Protected Amine Handle: After synthesis of one portion of the PROTAC, the Boc group can be easily removed under acidic conditions (e.g., TFA in DCM) to reveal a primary amine. This amine can then be coupled to the other ligand (e.g., via amide bond formation), completing the PROTAC structure.

Caption: Role as a central linker in PROTAC assembly.

This bifunctionality provides medicinal chemists with significant flexibility in their synthetic strategy, allowing for either a linear or convergent approach to the final PROTAC molecule.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed. Information is derived from analogous compound safety data sheets (SDS).

-

Hazard Identification: May cause skin, eye, and respiratory irritation.[8] The toxicological properties have not been fully investigated.[8]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.[9][10]

-

Skin Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing.[8][10]

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust.[8][11]

-

-

Handling: Avoid contact with skin, eyes, and clothing.[8][11] Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling.[9]

-

Storage: Store in a cool, dry, and well-ventilated place.[8][9] Keep the container tightly closed to prevent moisture absorption, as some related compounds are hygroscopic.[8] Store away from strong oxidizing agents.[9][11]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Consult a licensed professional waste disposal service.[8]

References

-

Capot Chemical. MSDS of tert-Butyl methyl(4-oxocyclohexyl)carbamate. [Link]

-

Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

-

Alfa Aesar. SAFETY DATA SHEET - tert-Butyl carbamate. [Link]

- Google Patents. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino) -.

-

PubChemLite. Tert-butyl n-methyl-n-(4-oxocyclohexyl)carbamate (C12H21NO3). [Link]

-

PubChem. tert-butyl N-[(4-formylcyclohexyl)methyl]carbamate. [Link]

Sources

- 1. 809273-70-9|tert-Butyl ((4-oxocyclohexyl)methyl)carbamate|BLD Pharm [bldpharm.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate | Sigma-Aldrich [sigmaaldrich.com]

- 4. PubChemLite - Tert-butyl n-methyl-n-(4-oxocyclohexyl)carbamate (C12H21NO3) [pubchemlite.lcsb.uni.lu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. capotchem.com [capotchem.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

Spectroscopic Analysis of tert-Butyl ((4-oxocyclohexyl)methyl)carbamate: A Technical Guide

Introduction

tert-Butyl ((4-oxocyclohexyl)methyl)carbamate is a bifunctional molecule of significant interest in contemporary drug discovery, primarily serving as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are novel therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[3] The structural integrity and purity of the linker are paramount to the efficacy of the final PROTAC molecule.

This technical guide provides an in-depth analysis of the spectroscopic data for tert-butyl ((4-oxocyclohexyl)methyl)carbamate, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is crucial for the unambiguous identification and quality control of this important synthetic intermediate. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic characteristics of this compound.

Molecular Structure and Functional Groups

A foundational understanding of the molecular structure of tert-butyl ((4-oxocyclohexyl)methyl)carbamate is essential for the interpretation of its spectroscopic data. The molecule comprises three key functional groups: a tert-butoxycarbonyl (Boc) protecting group, a cyclohexanone ring, and a central methylene bridge.

Figure 1. Chemical structure of tert-Butyl ((4-oxocyclohexyl)methyl)carbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of a publicly available experimental spectrum for this specific compound, the following analysis is based on established chemical shift principles and data from structurally related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of tert-butyl ((4-oxocyclohexyl)methyl)carbamate is expected to exhibit distinct signals corresponding to the protons of the Boc group, the cyclohexanone ring, and the methylene linker.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| (CH₃)₃C- | ~1.45 | Singlet | 9H | The nine equivalent protons of the tert-butyl group give rise to a sharp, intense singlet. |

| -CH₂- (cyclohexyl) | 1.20 - 1.40 and 1.95 - 2.10 | Multiplets | 4H | The axial and equatorial protons at the C2 and C6 positions are diastereotopic and will appear as complex multiplets. |

| -CH₂- (cyclohexyl) | 1.70 - 1.90 | Multiplet | 4H | The protons at the C3 and C5 positions adjacent to the carbonyl group. |

| -CH- (cyclohexyl) | 1.50 - 1.70 | Multiplet | 1H | The methine proton at the C1 position. |

| -CH₂-N- | ~3.05 | Triplet (or Doublet of Doublets) | 2H | The methylene protons adjacent to the nitrogen are expected to be deshielded and will likely show coupling to the C1 proton and the NH proton. |

| -NH- | ~4.80 | Broad Singlet or Triplet | 1H | The carbamate proton signal is often broad due to quadrupole broadening from the adjacent nitrogen and may show coupling to the neighboring methylene protons. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| (CH₃)₃C - | ~28.5 | The three equivalent methyl carbons of the tert-butyl group. |

| -C H₂- (cyclohexyl, C2/C6) | ~30-35 | The chemical shift of these carbons will be influenced by their position relative to the carbonyl group. |

| -C H₂- (cyclohexyl, C3/C5) | ~40-42 | These carbons are alpha to the carbonyl group and are therefore deshielded. |

| -C H- (cyclohexyl, C1) | ~35-40 | The methine carbon of the cyclohexyl ring. |

| -C H₂-N- | ~45-50 | The carbon of the methylene linker is attached to the electronegative nitrogen atom, resulting in a downfield shift. |

| (CH₃)₃C - | ~79.0 | The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen atom. |

| -NH-C =O | ~156.0 | The carbonyl carbon of the carbamate group appears significantly downfield. |

| C =O (cyclohexanone) | ~211.0 | The ketone carbonyl carbon is the most deshielded carbon in the molecule. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Vibrational Mode |

| N-H (carbamate) | 3300 - 3400 | Medium | N-H stretch |

| C-H (alkane) | 2850 - 3000 | Strong | C-H stretch |

| C=O (ketone) | 1710 - 1720 | Strong | C=O stretch |

| C=O (carbamate) | 1680 - 1700 | Strong | C=O stretch (amide I band) |

| N-H (carbamate) | 1510 - 1540 | Medium | N-H bend (amide II band) |

| C-O (carbamate) | 1240 - 1260 | Strong | C-O stretch |

The IR spectrum will be dominated by two strong carbonyl absorption bands, one for the ketone and one for the carbamate. The presence of a medium intensity N-H stretching band confirms the carbamate functionality.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The fragmentation of tert-butyl ((4-oxocyclohexyl)methyl)carbamate in electrospray ionization (ESI) mass spectrometry is expected to proceed through characteristic pathways.

Figure 2. Proposed ESI-MS fragmentation pathway.

The expected mass-to-charge ratios (m/z) for the protonated molecule and key fragments are summarized below.

| Ion | Formula | Expected m/z | Description |

| [M+H]⁺ | C₁₂H₂₂NO₃⁺ | 228.16 | Protonated molecular ion. |

| [M+Na]⁺ | C₁₂H₂₁NNaO₃⁺ | 250.14 | Sodium adduct. |

| [M+H - C₄H₈]⁺ | C₈H₁₄NO₃⁺ | 172.10 | Loss of isobutylene from the tert-butyl group. |

| [M+H - C₅H₈O₂]⁺ | C₇H₁₄NO⁺ | 128.11 | Loss of isobutylene and carbon dioxide from the Boc group. |

| [C₇H₁₂N]⁺ | C₇H₁₂N⁺ | 110.10 | Fragment corresponding to the protonated 4-(aminomethyl)cyclohexanone after loss of the complete Boc group. |

Experimental Protocols

For researchers aiming to acquire spectroscopic data for tert-butyl ((4-oxocyclohexyl)methyl)carbamate, the following general protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal resolution.

-

Data Acquisition: Acquire ¹H and ¹³C spectra at room temperature. For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is standard.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (NaCl or KBr) from a volatile solvent, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify and assign the major absorption bands to the corresponding functional groups.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid to promote protonation.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over an appropriate m/z range.

-

Data Analysis: Identify the molecular ion and major fragment ions and correlate them with the expected fragmentation pathways.

Conclusion

References

-

National Center for Biotechnology Information. Current strategies for the design of PROTAC linkers: a critical review. [Link]

Sources

Physical and chemical properties of tert-Butyl ((4-oxocyclohexyl)methyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl ((4-oxocyclohexyl)methyl)carbamate (CAS No. 809273-70-9) is a bifunctional organic molecule of significant interest in medicinal chemistry and drug discovery.[1] Its structure incorporates a cyclohexanone moiety, a common scaffold in pharmacologically active compounds, and a Boc-protected aminomethyl group. This unique combination makes it a valuable building block for the synthesis of a diverse range of complex molecules, including PROTAC (Proteolysis Targeting Chimera) linkers, which are instrumental in the development of novel therapeutics based on targeted protein degradation.[2]

This technical guide provides a comprehensive overview of the physical and chemical properties of tert-Butyl ((4-oxocyclohexyl)methyl)carbamate, offering insights into its handling, characterization, and chemical transformations. The information presented herein is intended to empower researchers to effectively utilize this versatile intermediate in their synthetic endeavors.

Physicochemical Properties

tert-Butyl ((4-oxocyclohexyl)methyl)carbamate is typically supplied as a white to off-white solid.[3] For optimal stability, it is recommended to store the compound in a dry environment at 2-8°C.[4] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 809273-70-9 | [2] |

| Molecular Formula | C₁₂H₂₁NO₃ | [2] |

| Molecular Weight | 227.30 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Boiling Point (Predicted) | 351.5 ± 15.0 °C | [3] |

| Density (Predicted) | 1.038 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 12.46 ± 0.46 | [3] |

| Storage Temperature | 2-8°C | [4] |

Note: Predicted values are computationally derived and should be considered as estimates. Experimental verification is recommended.

Spectroscopic Characterization

The structural features of tert-Butyl ((4-oxocyclohexyl)methyl)carbamate give rise to characteristic signals in various spectroscopic analyses. While a publicly available, comprehensive set of spectra for this specific molecule is not readily found, the expected spectroscopic characteristics can be inferred from the analysis of its constituent functional groups and similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to exhibit several key signals. The most prominent is a sharp singlet at approximately 1.45 ppm , integrating to 9 protons, which is characteristic of the tert-butyl group of the Boc protecting group. The protons of the cyclohexyl ring will appear as a series of multiplets in the range of 1.2 to 2.5 ppm . The methylene protons adjacent to the carbamate nitrogen (-CH₂-NHBoc) are expected to resonate as a doublet of doublets or a triplet around 2.9-3.1 ppm . The N-H proton of the carbamate will likely appear as a broad singlet or triplet between 4.5 and 5.5 ppm , with its chemical shift being concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon of the Boc group at approximately 156 ppm . The quaternary carbon of the tert-butyl group will appear around 79-80 ppm , and the methyl carbons of the Boc group will resonate at approximately 28 ppm . The carbonyl carbon of the cyclohexanone ring is expected to have a chemical shift in the range of 208-212 ppm . The carbons of the cyclohexyl ring will produce signals in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by two strong carbonyl stretching absorptions. A sharp, intense peak around 1710-1715 cm⁻¹ is characteristic of the C=O stretch of the cyclohexanone. A second strong absorption, typically in the range of 1680-1700 cm⁻¹ , corresponds to the C=O stretch of the Boc-carbamate group. Additionally, an N-H stretching vibration for the carbamate will be observed around 3300-3400 cm⁻¹ . C-H stretching vibrations from the alkyl groups will be present in the 2850-3000 cm⁻¹ region.

Mass Spectrometry (MS)

In mass spectrometry, particularly with electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 228.16. A common fragmentation pattern for Boc-protected amines involves the loss of the tert-butyl group (as isobutylene, 56 Da) or the entire Boc group (100 Da), leading to significant fragment ions at [M+H-56]⁺ and [M+H-100]⁺.

Chemical Properties and Reactivity

The chemical reactivity of tert-Butyl ((4-oxocyclohexyl)methyl)carbamate is dictated by its two primary functional groups: the ketone and the Boc-protected amine. This bifunctionality allows for a range of selective chemical transformations.

Reactions of the Ketone Moiety

The cyclohexanone carbonyl group is susceptible to nucleophilic attack and reduction.

The ketone can be readily reduced to the corresponding cyclohexanol derivative, tert-Butyl ((4-hydroxycyclohexyl)methyl)carbamate, using standard reducing agents. Sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol or ethanol is a mild and effective reagent for this transformation, typically affording a mixture of cis and trans diastereomers.

Figure 2: Acid-catalyzed deprotection of the Boc group.

Experimental Protocols

The following protocols are provided as representative examples for the key transformations of tert-Butyl ((4-oxocyclohexyl)methyl)carbamate. Researchers should adapt these procedures based on their specific experimental setup and scale.

Protocol 1: Reduction of the Ketone with Sodium Borohydride

-

Dissolution: Dissolve tert-Butyl ((4-oxocyclohexyl)methyl)carbamate (1.0 eq) in methanol (approximately 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0°C in an ice-water bath.

-

Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the stirred solution over 10-15 minutes, ensuring the temperature remains below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup:

-

Carefully quench the reaction by the slow, dropwise addition of water at 0°C.

-

Add saturated aqueous ammonium chloride solution and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, a mixture of cis and trans diastereomers of tert-Butyl ((4-hydroxycyclohexyl)methyl)carbamate, can be purified by column chromatography on silica gel.

Protocol 2: Deprotection of the Boc Group with Trifluoroacetic Acid

-

Dissolution: Dissolve tert-Butyl ((4-oxocyclohexyl)methyl)carbamate (1.0 eq) in dichloromethane (DCM) (approximately 10 mL per gram of substrate) in a round-bottom flask with a magnetic stir bar.

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Addition of Acid: Slowly add trifluoroacetic acid (TFA) (10 eq) to the stirred solution.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction for the disappearance of the starting material by TLC.

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Co-evaporate with toluene or another suitable solvent to ensure complete removal of residual TFA.

-

The resulting residue, the TFA salt of (4-(aminomethyl)cyclohexan-1-one), can be used directly in subsequent reactions or neutralized with a base (e.g., saturated aqueous sodium bicarbonate) and extracted to obtain the free amine.

-

-

Purification: If necessary, the free amine can be purified by column chromatography or other suitable methods, although it is often used in its crude form.

Safety and Handling

tert-Butyl ((4-oxocyclohexyl)methyl)carbamate should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

tert-Butyl ((4-oxocyclohexyl)methyl)carbamate is a valuable and versatile building block in modern organic synthesis. Its bifunctional nature allows for selective manipulation of both the ketone and the protected amine, providing access to a wide array of complex molecular architectures. A thorough understanding of its physical and chemical properties, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

-

Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

-

Scribd. Cyclohexanone to Cyclohexanol Synthesis. [Link]

-

Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

-

PubChemLite. Tert-butyl n-methyl-n-(4-oxocyclohexyl)carbamate (C12H21NO3). [Link]

-

Scribd. Experiment 20: Sodium Borohydride Reduction of A Ketone. [Link]

-

Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

Sources

A Senior Application Scientist's Guide to the Boc-Protection of 4-(Aminomethyl)cyclohexanone

This in-depth technical guide provides a comprehensive overview of the tert-butoxycarbonyl (Boc) protection of 4-(aminomethyl)cyclohexanone, a critical transformation in the synthesis of various pharmaceutical intermediates and complex organic molecules. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the underlying chemistry, a robust experimental protocol, and insights into the practical application of this protective group strategy.

Introduction: The Strategic Importance of Amine Protection

In the intricate landscape of multi-step organic synthesis, the selective masking of reactive functional groups is a cornerstone of success. Amines, being nucleophilic and basic, often require protection to prevent unwanted side reactions during subsequent synthetic transformations.[1] The tert-butoxycarbonyl (Boc) group is arguably one of the most widely employed protecting groups for amines due to its ease of introduction, stability across a broad range of reaction conditions (including most basic and nucleophilic reagents), and facile cleavage under mild acidic conditions.[2][3]

The substrate, 4-(aminomethyl)cyclohexanone, presents a bifunctional molecule with a primary amine and a ketone. The protection of the amine as a Boc-carbamate is often a crucial initial step to enable selective reactions at the ketone functionality or to modify other parts of the molecule without interference from the amine. This guide will delve into the mechanistic nuances and practical considerations for achieving an efficient and high-yielding Boc-protection of this specific substrate.

The Reaction Mechanism: A Step-by-Step Analysis

The Boc protection of 4-(aminomethyl)cyclohexanone proceeds via a nucleophilic acyl substitution reaction. The primary amine acts as the nucleophile, attacking one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O or Boc anhydride), the most common Boc-group donor.[3]

The mechanism can be dissected into the following key steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aminomethyl group initiates a nucleophilic attack on an electrophilic carbonyl carbon of the Boc anhydride. This leads to the formation of a tetrahedral intermediate.[1][4]

-

Leaving Group Departure: The tetrahedral intermediate collapses, expelling a tert-butyl carbonate anion as a leaving group.[5]

-

Deprotonation: The resulting protonated carbamate is then deprotonated. This can occur via the tert-butyl carbonate anion itself or by a base intentionally added to the reaction mixture, such as triethylamine or sodium bicarbonate.[3][6] The tert-butyl carbonate is unstable and subsequently decomposes to carbon dioxide and the tert-butoxide anion, which can also act as a base.[5]

It is noteworthy that while the reaction can proceed without an external base, the inclusion of a mild base is common practice to neutralize the in-situ generated acid and drive the reaction to completion.[6]

Experimental Protocol: A Validated Methodology

This section provides a detailed, step-by-step protocol for the Boc-protection of 4-(aminomethyl)cyclohexanone. This protocol is a synthesis of established procedures and best practices.

Materials:

-

4-(Aminomethyl)cyclohexanone hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-(aminomethyl)cyclohexanone hydrochloride (1.0 equivalent).

-

Solvent and Base Addition: Suspend the starting material in dichloromethane (or another suitable solvent like THF). Add a base such as triethylamine (2.2 equivalents) or an aqueous solution of sodium bicarbonate. The base is crucial to neutralize the hydrochloride salt and the acid generated during the reaction.

-

Boc Anhydride Addition: To the stirred suspension, add di-tert-butyl dicarbonate (1.1 to 1.5 equivalents) portion-wise or as a solution in the reaction solvent. The reaction is typically exothermic, and for larger scale reactions, cooling in an ice bath may be necessary.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times typically range from 12 to 24 hours.[7]

-

Work-up:

-

Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude product, tert-butyl (4-oxocyclohexyl)methylcarbamate, can often be obtained as a white solid and may be of sufficient purity for subsequent steps.[7] If further purification is required, recrystallization or column chromatography on silica gel can be employed.

-

Quantitative Data Summary

The following table summarizes typical reaction parameters for the Boc protection of aminocyclohexane derivatives, providing a comparative overview for researchers.

| Parameter | Typical Value/Condition | Source |

| Starting Material | 4-(Aminomethyl)cyclohexanone or its hydrochloride salt | |

| Boc Source | Di-tert-butyl dicarbonate (Boc₂O) | [6] |

| Base | Triethylamine, Sodium Bicarbonate, N-methylmorpholine | |

| Solvent | Dichloromethane, Tetrahydrofuran, Acetonitrile, Water-acetone | [2][6] |

| Reaction Temperature | Room Temperature | |

| Reaction Time | 12 - 24 hours | |

| Yield | Generally high (>90%) | [2] |

Visualizing the Workflow

The following diagram, generated using DOT language, illustrates the experimental workflow for the Boc-protection of 4-(aminomethyl)cyclohexanone.

Caption: Experimental workflow for the Boc-protection of 4-(aminomethyl)cyclohexanone.

Trustworthiness and Self-Validating Systems

The robustness of this protocol lies in its reliance on well-established and highly reliable chemical transformations. The progress of the reaction can be easily and accurately monitored by standard analytical techniques such as TLC and LC-MS, providing a self-validating system. The disappearance of the starting material and the appearance of a new, less polar spot (on silica gel TLC) corresponding to the Boc-protected product provides clear and unambiguous confirmation of the reaction's progress and completion. The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity, ensuring the integrity of the synthetic process.

Conclusion

The Boc protection of 4-(aminomethyl)cyclohexanone is a fundamental and enabling transformation in modern organic synthesis. A thorough understanding of the reaction mechanism, coupled with a well-defined and validated experimental protocol, is paramount for achieving high yields and purity. This guide provides the necessary theoretical framework and practical insights to empower researchers to confidently and successfully implement this crucial synthetic step in their drug discovery and development endeavors.

References

-

Wikipedia contributors. (2023). Di-tert-butyl dicarbonate. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Chankeshwara, S. V., & Chakraborti, A. K. (2006). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Molecular Sciences, 7(10), 435-442. [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

-

Basel, Y., & Hassner, A. (1999). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 64(23), 8758-8762. [Link]

-

Pope, B. M., Tarbell, D. S., & Yamamoto, Y. (1970). DI-tert-BUTYL DICARBONATE. Organic Syntheses, 50, 9. [Link]

- Zhejiang Lover Health Science and Technology Development Co Ltd. (2014). Preparation method of 4-N-Boc-amino cyclohexanone. CN103694142A.

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

-

Fülöp, F., et al. (2016). Diastereoselective synthesis of cis-N-Boc-4-aminocyclohexanol with reductive ring opening method using continuous flow. ResearchGate. [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-27. [Link]

-

J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 6. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 7. CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone - Google Patents [patents.google.com]

An In-depth Technical Guide on the Reaction Mechanism of Boc Protection of Amines

Introduction: The Indispensable Role of Amine Protection in Modern Synthesis

In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical development and peptide chemistry, the strategic manipulation of functional groups is paramount.[1] Amines, being nucleophilic and basic, often require temporary masking of their reactivity to prevent undesired side reactions during synthetic transformations.[2] Among the plethora of amine-protecting groups, the tert-butoxycarbonyl (Boc) group has emerged as a cornerstone due to its robustness, ease of introduction, and, most critically, its facile cleavage under specific acidic conditions.[3][4] This technical guide provides a comprehensive exploration of the Boc protection mechanism, offering in-depth mechanistic insights, detailed experimental protocols, and a comparative analysis of reaction parameters to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

The utility of the Boc group is particularly evident in complex multi-step syntheses where precise control over reactivity is essential.[5] For instance, in the total synthesis of intricate natural products or the industrial-scale production of active pharmaceutical ingredients (APIs), the selective protection and deprotection of amine functionalities can dictate the success and efficiency of the entire synthetic route.[6][7] The Boc group's stability to a wide array of reagents, including bases, nucleophiles, and reducing agents, makes it an invaluable tool for chemists.[3]

The Core Reaction Mechanism: A Nucleophilic Acyl Substitution

The introduction of the Boc group onto an amine is fundamentally a nucleophilic acyl substitution reaction.[1] The most prevalent reagent for this transformation is di-tert-butyl dicarbonate ((Boc)₂O), often referred to as Boc anhydride.[1][8]

The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on one of the electrophilic carbonyl carbons of the Boc anhydride.[1][9] This attack leads to the formation of a transient tetrahedral intermediate.[2][10] The subsequent collapse of this intermediate results in the expulsion of a tert-butyl carbonate anion, which is a relatively unstable leaving group.[4][9] This anion readily decomposes into the thermodynamically stable and volatile byproducts, carbon dioxide (CO₂) and a tert-butoxide anion.[4][9] The evolution of CO₂ gas provides a significant thermodynamic driving force, propelling the reaction towards completion.[1][11]

The Role of the Base: To Use or Not to Use?

The Boc protection of amines can be performed with or without a base.[4][9] However, the inclusion of a base is a common practice to enhance the reaction rate.[4]

-

Base-Catalyzed Mechanism: In the presence of a base, such as triethylamine (TEA), diisopropylethylamine (DIEA), sodium hydroxide (NaOH), or 4-dimethylaminopyridine (DMAP), the base deprotonates the positively charged nitrogen atom in the tetrahedral intermediate, thereby accelerating the collapse of the intermediate and the overall reaction.[12][13][14] The base effectively neutralizes the protonated amine, preventing the reverse reaction and increasing the concentration of the more nucleophilic free amine.[4]

-

Mechanism without an External Base: In the absence of an added base, the reaction can still proceed.[9] In this scenario, a second molecule of the starting amine or the generated tert-butoxide anion can act as the base to deprotonate the intermediate.[4][9] However, this generally leads to slower reaction times.

The choice of whether to use a base and which base to employ depends on the specific substrate and reaction conditions. For amino acids, aqueous bases like sodium hydroxide or sodium bicarbonate are commonly used.[3][15] For other organic amines, tertiary amines like TEA or DIEA in organic solvents are frequently employed.[14][16]

Visualizing the Mechanism

Caption: Mechanism of Boc protection of a primary amine.

Experimental Considerations and Protocol

The conditions for Boc protection are generally mild and flexible, often resulting in high yields.[4][16] The choice of solvent, base, and temperature can be tailored to the specific amine substrate.

Key Reaction Parameters

| Parameter | Common Choices | Rationale and Field Insights |

| Boc Source | Di-tert-butyl dicarbonate ((Boc)₂O) | The most common and commercially available reagent. It is a stable solid that is easy to handle.[8][11] |

| Base | Triethylamine (TEA), Diisopropylethylamine (DIEA), Sodium hydroxide (NaOH), Sodium bicarbonate (NaHCO₃), 4-Dimethylaminopyridine (DMAP) | TEA and DIEA are common organic bases for reactions in organic solvents. NaOH and NaHCO₃ are often used in aqueous or biphasic systems, particularly for amino acids.[3][16] DMAP is a highly effective catalyst, but its toxicity is a concern.[17] |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Dioxane, Water, or mixtures thereof | The choice of solvent is primarily dictated by the solubility of the amine substrate.[3][16] For many applications, a biphasic system of an organic solvent and water is effective.[16] |

| Temperature | 0 °C to Room Temperature (20-25 °C) | The reaction is typically exothermic, and for sensitive substrates, starting at 0 °C and allowing the reaction to warm to room temperature is a common practice.[3] |

| Reaction Time | 1 to 12 hours | Reaction progress is conveniently monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11] |

Standard Laboratory Protocol for Boc Protection of a Primary Amine

This protocol provides a general and widely applicable method for the Boc protection of a primary amine using di-tert-butyl dicarbonate.

Materials:

-

Primary amine (1.0 equivalent)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.2 equivalents)

-

Solvent (e.g., 1:1 mixture of dioxane and water)

-

Base (e.g., Sodium bicarbonate, 2.0 equivalents)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve the primary amine (1.0 equivalent) in a suitable solvent, such as a 1:1 mixture of dioxane and water.[3]

-

Base Addition: Add sodium bicarbonate (2.0 equivalents) to the solution and stir until it is fully dissolved.[3]

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

(Boc)₂O Addition: Slowly add di-tert-butyl dicarbonate (1.1 equivalents) to the stirred solution.[3]

-

Reaction: Allow the reaction mixture to gradually warm to room temperature and continue stirring for 4-12 hours.[3]

-

Monitoring: Monitor the progress of the reaction by TLC until the starting amine is consumed.

-

Workup: Upon completion, add water to the reaction mixture and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).[11]

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification (if necessary): If the crude product is not pure, it can be further purified by column chromatography on silica gel.

Caption: A typical experimental workflow for Boc protection.

Orthogonality and Strategic Applications in Drug Development

A significant advantage of the Boc protecting group is its orthogonality with other common amine protecting groups.[4] It is stable under the basic conditions required to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group and the catalytic hydrogenation conditions used to remove the benzyloxycarbonyl (Cbz) group.[4][10] This orthogonality is a fundamental principle in complex synthetic strategies, such as solid-phase peptide synthesis (SPPS), where different protecting groups must be selectively removed at various stages of the synthesis.[3][18][19]

In the context of drug development, the Boc group is indispensable for the synthesis of complex molecules with multiple functional groups.[5][6] It allows for the selective modification of other parts of the molecule while the amine is protected, preventing unwanted side reactions and leading to higher yields and purity of the final API.[5][6] The mild acidic conditions required for Boc deprotection, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), are compatible with a wide range of other functional groups, further enhancing its utility.[16][20][21]

Conclusion

The Boc protection of amines is a robust, versatile, and indispensable transformation in modern organic synthesis. A thorough understanding of its nucleophilic acyl substitution mechanism, the role of the base, and the factors influencing reaction efficiency is critical for researchers, scientists, and drug development professionals. The detailed experimental protocol and comparative data presented in this guide provide a solid foundation for the successful implementation of this pivotal synthetic strategy. The judicious selection of reaction conditions, guided by the specific nature of the amine substrate, will continue to enable the synthesis of complex and life-saving molecules with precision and efficiency.

References

-

Methods in Molecular Biology. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Springer. 22

-

Fisher Scientific. Amine Protection / Deprotection. 16

-

BenchChem. An In-depth Technical Guide to Boc Protecting Group Chemistry for Researchers, Scientists, and Drug Development Professionals. 3

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O). 9

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base). 12

-

BenchChem. Experimental procedure for Boc protection of amines with tert-butyl carbazate. 11

-

Jinxiang Chemical. The Critical Role of BOC Protecting Groups in Drug Synthesis. 5

-

Chemistry LibreTexts. Peptide Synthesis. 23

-

BenchChem. The Cornerstone of Peptide Synthesis: A Technical Guide to the Boc Protecting Group. 18

-

BenchChem. An In-depth Technical Guide to the Boc Protection of Primary Amines. 4

-

Sunresin. Boc / Bzl Solid Phase Synthesis. 19

-

AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). 24

-

Organic Chemistry Portal. Boc-Protected Amino Groups. 25

-

Chemistry Steps. Boc Protecting Group for Amines. 2

-

Master Organic Chemistry. Amine Protection and Deprotection. 10

-

National Institutes of Health. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. 17

-

J&K Scientific LLC. BOC Protection and Deprotection. 13

-

Jinxiang Chemical. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. 6

-

BenchChem. The Sentinel of Synthesis: An In-depth Technical Guide to the Mechanism of Boc Protection in Amine-Containing Compounds. 1

-

BenchChem. Experimental procedure for deprotection of Boc-protected amines. 20

-

BenchChem. The Chemistry of the Boc Protecting Group. 14

-

BroadPharm. Boc. 21

-

NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Boc-Protected Intermediates in Pharmaceutical Manufacturing. 7

-

Wikipedia. tert-Butyloxycarbonyl protecting group. 15

-

WordPress.com. Reactions that Work: Boc Protection | Chemtips.

-

Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. 26

-

Organic Syntheses Procedure. DI-tert-BUTYL DICARBONATE. 27

-

Beilstein Journals. EXPERIMENTAL PROCEDURES. 28

-

RSC Advances. Dual protection of amino functions involving Boc. 29

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: The Role of Di-Tert-Butyl Dicarbonate as a Protecting Group. 30

-

Wikipedia. Di-tert-butyl dicarbonate. 8

-

YouTube. Amine Boc protection-Mechanism and Reaction Setup. 31

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. 32

Sources

- 1. benchchem.com [benchchem.com]

- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 6. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]

- 7. nbinno.com [nbinno.com]

- 8. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 9. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. benchchem.com [benchchem.com]

- 12. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 13. jk-sci.com [jk-sci.com]

- 14. benchchem.com [benchchem.com]

- 15. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 16. Amine Protection / Deprotection [fishersci.co.uk]

- 17. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 20. benchchem.com [benchchem.com]

- 21. Boc | BroadPharm [broadpharm.com]

- 22. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. peptide.com [peptide.com]

- 25. Boc-Protected Amino Groups [organic-chemistry.org]

- 26. total-synthesis.com [total-synthesis.com]

- 27. Organic Syntheses Procedure [orgsyn.org]

- 28. beilstein-journals.org [beilstein-journals.org]

- 29. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 30. nbinno.com [nbinno.com]

- 31. m.youtube.com [m.youtube.com]

- 32. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

Stability of tert-Butyl ((4-oxocyclohexyl)methyl)carbamate under acidic and basic conditions

An In-Depth Technical Guide to the Chemical Stability of tert-Butyl ((4-oxocyclohexyl)methyl)carbamate

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of tert-Butyl ((4-oxocyclohexyl)methyl)carbamate, a key building block and PROTAC linker used in contemporary drug discovery and development.[1][2][3] The stability of this bifunctional molecule is governed by its two primary reactive moieties: the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the cyclohexanone ring, which is susceptible to base-catalyzed reactions. This document offers an in-depth exploration of the degradation pathways under both acidic and basic conditions, supported by mechanistic insights, detailed experimental protocols for stability assessment, and best practices for analytical monitoring. This guide is intended for researchers, medicinal chemists, and process development scientists who utilize this reagent and require a thorough understanding of its chemical liabilities to ensure the integrity of their synthetic routes and final compounds.

Introduction: A Molecule of Dichotomous Reactivity

Tert-Butyl ((4-oxocyclohexyl)methyl)carbamate is a valuable synthetic intermediate characterized by two distinct functional groups that dictate its chemical behavior.

-

The N-Boc Group: The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis.[4] Its popularity stems from its robust stability across a wide range of non-acidic conditions, including exposure to bases and many nucleophiles, while allowing for clean and efficient removal under mild acidic conditions.[4][5]

-

The 4-Oxocyclohexyl Moiety: The cyclohexanone ring provides a ketone functionality, a versatile handle for further chemical elaboration. However, the α-protons adjacent to the carbonyl group are acidic, making the ring susceptible to base-catalyzed reactions such as enolization, which can lead to undesired side products.[6][7]

Understanding the delicate balance between the acid-lability of the Boc group and the base-sensitivity of the ketone is paramount for its effective use in multi-step syntheses. This guide will dissect these two aspects to provide a predictive framework for its stability.

Stability Under Acidic Conditions: The Inevitable Deprotection

The defining characteristic of the Boc group is its lability in the presence of acid. This is not a degradation pathway in the traditional sense but a planned chemical transformation fundamental to its utility as a protecting group.

Mechanism of Acid-Catalyzed Cleavage

The acid-catalyzed deprotection of the Boc group is a well-established, three-step process.[8][9]

-

Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[9][10]

-

Fragmentation: This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a highly stable tertiary carbocation (tert-butyl cation) and a transient carbamic acid intermediate.[10][11]

-

Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas and liberating the free amine, which is typically protonated by the excess acid to form an ammonium salt.[4][8]

The tert-butyl cation generated can be quenched by nucleophilic scavengers, deprotonate to form isobutylene gas, or polymerize.[8] It is crucial to perform this reaction in a well-ventilated or open system to allow the evolved CO2 and isobutylene gases to escape safely.[8]

Caption: Mechanism of acid-catalyzed N-Boc deprotection.

Quantitative Data & Experimental Conditions

The rate of Boc deprotection is highly dependent on the acid strength, concentration, solvent, and temperature. While the cyclohexanone moiety is generally stable under these conditions, prolonged exposure to very strong acids could potentially lead to unforeseen side reactions, though this is not commonly observed.

Table 1: Common Reagents for Boc Deprotection

| Reagent | Solvent | Typical Concentration | Time | Efficacy | Reference |

|---|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25-50% (v/v) | 20-30 min | >99% | [10] |

| Hydrochloric Acid (HCl) | 1,4-Dioxane or Methanol | 4 M | 30-60 min | >95% | [12][13] |

| Formic Acid | Water/THF | Excess | 18 h (for specific rxns) | Variable |[14] |

Protocol: Forced Degradation Study (Acidic)

This protocol outlines a standardized procedure to assess the stability of tert-Butyl ((4-oxocyclohexyl)methyl)carbamate under acidic stress.

-

Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Transfer aliquots of the stock solution into separate vials.

-

Add an equal volume of an acidic solution (e.g., 1 M HCl or 20% TFA in DCM).

-

Maintain the samples at a controlled temperature (e.g., room temperature or 40°C).

-

Prepare a control sample with solvent only.

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

-

Quenching & Analysis:

-

Neutralize the reaction by adding a base (e.g., saturated sodium bicarbonate solution) until effervescence ceases.[4][15]

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, evaporate the solvent, and reconstitute in a suitable mobile phase.

-

Analyze the samples using HPLC-UV/MS to monitor the disappearance of the parent compound and the appearance of the deprotected product and any other impurities.[15]

-

Stability Under Basic Conditions: A Focus on the Ketone

The N-Boc group is renowned for its stability under basic conditions, a feature that makes it orthogonal to other protecting groups like Fmoc.[5][11] Therefore, any instability of tert-Butyl ((4-oxocyclohexyl)methyl)carbamate under basic conditions will almost certainly originate from the cyclohexanone ring.

Mechanism of Base-Catalyzed Reactions

The primary reaction of a ketone under basic conditions is the deprotonation of an α-hydrogen to form an enolate intermediate.[6] This nucleophilic enolate can then participate in several subsequent reactions.

-

Enolate Formation: A base removes a proton from one of the carbons adjacent (α) to the carbonyl group.

-

Aldol Condensation: The enolate can act as a nucleophile and attack the electrophilic carbonyl carbon of another molecule of the ketone, leading to the formation of a β-hydroxy ketone (an aldol adduct). This can subsequently dehydrate to form an α,β-unsaturated ketone. This self-condensation is a common degradation pathway for ketones in basic media.[7]

While other base-catalyzed reactions like rearrangements are possible for some ketones, aldol condensation is the most probable degradation pathway for this specific molecule.[6][7]

Caption: Potential base-catalyzed degradation via enolization and aldol condensation.

Protocol: Forced Degradation Study (Basic)

This protocol is designed to evaluate the stability of the compound under basic stress, targeting the ketone functionality.

-

Preparation: Prepare a 1 mg/mL stock solution of the compound in a solvent miscible with water (e.g., acetonitrile or THF).

-

Stress Conditions:

-

Transfer aliquots of the stock solution into separate vials.

-

Add an equal volume of a basic solution (e.g., 0.1 M or 1 M NaOH).

-

Maintain the samples at a controlled temperature (e.g., room temperature or 40°C).

-

Prepare a control sample with solvent and water only.

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

-

Quenching & Analysis:

-

Neutralize the reaction by adding an acid (e.g., 1 M HCl) to pH 7.

-

Extract the mixture with an appropriate organic solvent.

-

Prepare the samples for analysis via HPLC-UV/MS. Monitor for the disappearance of the parent peak and the emergence of new peaks corresponding to potential dimers or other degradation products.

-

Integrated Stability Assessment and Analytical Strategy

A comprehensive understanding of a molecule's stability requires a structured approach to stress testing and analysis. The workflow below illustrates a typical process.

Caption: General workflow for a forced degradation stability study.

Recommended Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): The gold standard for stability studies, providing quantitative data on the purity of the compound and the formation of degradants over time.[15]

-